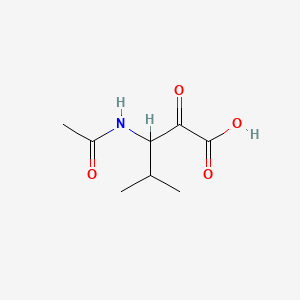
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is an organic compound that belongs to the class of carboxylic acids and derivatives. This compound is characterized by the presence of a pentanoic acid backbone with an acetylamino group at the third position, a methyl group at the fourth position, and a keto group at the second position. It is a derivative of leucine and has significant applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- can be achieved through several synthetic routes. One common method involves the acylation of 3-amino-4-methyl-2-oxopentanoic acid with acetic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can be incorporated to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- involves its interaction with specific molecular targets, such as enzymes. The acetylamino group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The keto group can also participate in interactions with enzyme active sites, further enhancing its inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 3-methyl-: This compound has a similar pentanoic acid backbone but lacks the acetylamino and keto groups.
Valeric acid: Another similar compound with a pentanoic acid backbone but without the additional functional groups.
Uniqueness
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is unique due to the presence of both the acetylamino and keto groups, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13NO4 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
3-acetamido-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(9-5(3)10)7(11)8(12)13/h4,6H,1-3H3,(H,9,10)(H,12,13) |
InChI-Schlüssel |
DXVDRQICCUCYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


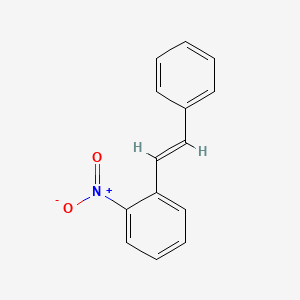
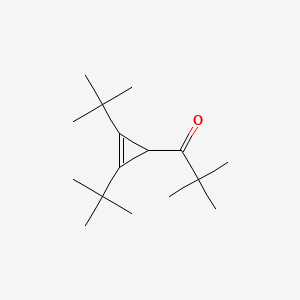
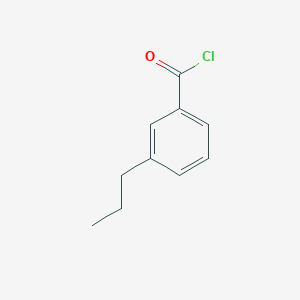

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
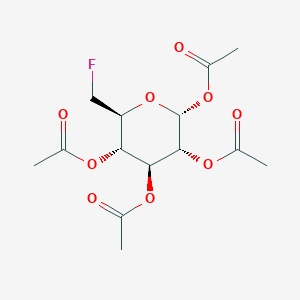
![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)

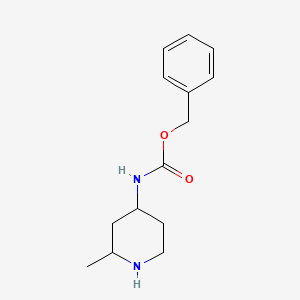
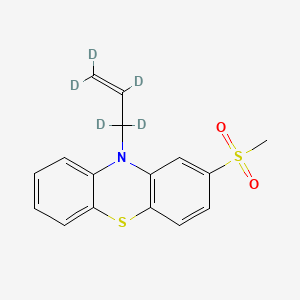

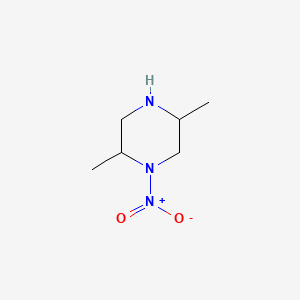
![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)
